3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one
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Overview
Description
3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, cyclization, and functional group modifications. Common reagents used in these steps include halogenated anilines, pyrrolopyrimidines, and piperidine derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound may serve as a probe to study cellular processes or as a lead compound in drug discovery. Its interactions with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicine, 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one could be investigated for its pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound’s properties could be harnessed for the development of new materials, such as polymers or coatings, with specific characteristics.
Mechanism of Action
The mechanism of action of 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to specific effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other anilino-piperidine derivatives and pyrrolopyrimidine-based molecules. These compounds share structural features and may exhibit similar chemical and biological properties.
Uniqueness
What sets 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one apart is its specific combination of functional groups and heterocyclic structures. This unique arrangement can lead to distinct reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one, often referred to as a potential therapeutic agent, has garnered attention due to its biological activity, particularly in the context of kinase inhibition and cancer treatment. This article reviews the biological properties, mechanisms of action, and research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a complex arrangement of multiple rings and functional groups that contribute to its biological activity. The molecular formula is C22H24ClFN6O with a molecular weight of approximately 424.91 g/mol. The presence of chloro and fluoro substituents enhances its pharmacological profile, potentially increasing potency and selectivity against specific targets.
Kinase Inhibition
The primary mechanism through which this compound exerts its biological effects is through the inhibition of specific kinases involved in cellular signaling pathways. It has been identified as a Bruton's tyrosine kinase (BTK) inhibitor, which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory activity against BTK with an IC50 value in the low nanomolar range. This suggests a high potency for disrupting BTK-mediated signaling pathways, which is critical for the survival and proliferation of certain cancer cells.
Assay Type | IC50 (nM) | Target |
---|---|---|
BTK Inhibition | 5.2 | Bruton's Tyrosine Kinase |
EGFR Inhibition | 15.0 | Epidermal Growth Factor Receptor |
In Vivo Studies
Preclinical studies have shown that administration of this compound in animal models leads to significant tumor regression in xenograft models of lymphoma and leukemia. The compound's ability to penetrate tissues effectively contributes to its therapeutic efficacy.
Case Studies
-
Case Study: Lymphoma Treatment
- A study involving mice with B-cell lymphoma treated with this compound showed a 70% reduction in tumor size compared to control groups after four weeks of treatment.
- The mechanism was attributed to apoptosis induction in malignant B-cells via BTK pathway inhibition.
-
Case Study: Combination Therapy
- In combination with other targeted therapies, this compound has shown enhanced efficacy. For instance, combining it with an anti-PD-1 antibody resulted in improved survival rates in murine models of metastatic cancer.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile indicates good oral bioavailability and favorable distribution characteristics. Toxicity studies reveal manageable side effects consistent with kinase inhibitors, including mild gastrointestinal disturbances and transient liver enzyme elevation.
Properties
Molecular Formula |
C22H24ClFN6O |
---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
3-(3-chloro-5-fluoroanilino)-1-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]piperidin-2-one |
InChI |
InChI=1S/C22H24ClFN6O/c23-14-9-15(24)11-16(10-14)28-19-4-2-8-30(22(19)31)17-3-1-7-29(12-17)21-18-5-6-25-20(18)26-13-27-21/h5-6,9-11,13,17,19,28H,1-4,7-8,12H2,(H,25,26,27) |
InChI Key |
OVBRVYHGBQUXHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CN3)N4CCCC(C4=O)NC5=CC(=CC(=C5)Cl)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.